molecular formula C20H23FN2O3S B2809265 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 941992-33-2

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2809265
CAS RN: 941992-33-2
M. Wt: 390.47
InChI Key: UMTNEIXIWKXGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Studies have focused on elucidating the formation processes, structural analysis, and synthetic applications of tetrahydroquinoline derivatives. For instance, experimental and computational studies have been conducted to understand the formation process of 3-tosyl-1,2,3,4-tetrahydroquinazoline, revealing insights into relevant intermediates and key steps in the reaction pathway (J. Sanmartín-Matalobos et al., 2013). Another study explored the controlling of the ring-chain tautomeric equilibrium of a tetrahydroquinazoline/imine system through steric hindrance, demonstrating the impact of structural modifications on chemical behavior (A. M. García-Deibe et al., 2013).

Pharmaceutical Research

Tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their antitumor activity, with some compounds demonstrating potent efficacy, suggesting their potential as a new class of antitumor agents (S. Alqasoumi et al., 2010).

Fluorophore Development

Research into fluorophore development has led to the synthesis of compounds for specific applications, such as Zinquin ester, a specific fluorophore for Zn(II). The study of the syntheses of analogues and their structural determination highlights the potential for developing new fluorescent probes for bioimaging (M. Kimber et al., 2003).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-3-4-11-23-19-9-6-16(13-15(19)5-10-20(23)24)22-27(25,26)17-7-8-18(21)14(2)12-17/h6-9,12-13,22H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTNEIXIWKXGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide

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